molecular formula C19H18N2O4 B14620061 N-[(1H-Indol-3-yl)acetyl]-L-tyrosine CAS No. 57105-52-9

N-[(1H-Indol-3-yl)acetyl]-L-tyrosine

Cat. No.: B14620061
CAS No.: 57105-52-9
M. Wt: 338.4 g/mol
InChI Key: HLBLLQMXYYYBLN-KRWDZBQOSA-N
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Description

N-[(1H-Indol-3-yl)acetyl]-L-tyrosine is a hybrid molecule combining the aromatic indole moiety with the amino acid L-tyrosine. Structurally, it features an acetylated L-tyrosine backbone linked to a 1H-indol-3-yl group via an amide bond. Its molecular formula is C₁₉H₁₈N₂O₄ with a molecular weight of 338.13 g/mol .

Properties

CAS No.

57105-52-9

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C19H18N2O4/c22-14-7-5-12(6-8-14)9-17(19(24)25)21-18(23)10-13-11-20-16-4-2-1-3-15(13)16/h1-8,11,17,20,22H,9-10H2,(H,21,23)(H,24,25)/t17-/m0/s1

InChI Key

HLBLLQMXYYYBLN-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[(1H-Indol-3-yl)acetyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing their activity . This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-Acetyl-L-tyrosine

  • Structure: Simplified derivative lacking the indole group; only the tyrosine amino group is acetylated.
  • Molecular Formula: C₁₁H₁₃NO₄; Molecular Weight: 223.23 g/mol .
  • Key Features: Widely used as a dietary supplement to enhance neurotransmitter synthesis (e.g., dopamine) due to improved blood-brain barrier penetration compared to free tyrosine . Demonstrated utility in treating metabolic disorders like tyrosinemia I and aromatic L-amino acid decarboxylase deficiency .
  • Comparison: Solubility: Higher aqueous solubility than N-[(1H-Indol-3-yl)acetyl]-L-tyrosine due to the absence of the hydrophobic indole group.

N-(1H-Indol-3-yl)acetamide

  • Structure : Contains the indole-acetamide core but lacks the tyrosine component.
  • Molecular Formula : C₁₀H₁₀N₂O; Molecular Weight : 174.20 g/mol .
  • Key Features: Serves as a precursor for synthesizing indole alkaloids and heterocyclic compounds . Limited direct bioactivity reported; primarily used in organic synthesis .
  • Comparison: Pharmacological Potential: Less versatile than this compound due to the absence of tyrosine’s metabolic integration. Structural Complexity: Simpler backbone reduces steric hindrance, facilitating synthetic modifications .

LY303870 (Neurokinin-1 Receptor Antagonist)

  • Structure : Complex derivative with indole, tyrosine-like residues, and additional substituents (e.g., methoxybenzyl, piperidine).
  • Molecular Formula : C₃₀H₃₈N₄O₄; Molecular Weight : 542.65 g/mol .
  • Key Features :
    • Potent NK-1 receptor antagonist (Ki = 0.15 nM for human receptors) with applications in pain and inflammation modulation .
    • Demonstrates species-specific affinity (50-fold lower for rat receptors) .
  • Comparison :
    • Bioactivity : Far more potent than this compound due to optimized receptor-binding substituents.
    • Synthetic Feasibility : Requires multi-step synthesis, unlike the simpler acetyl-tyrosine-indole hybrid .

Deoxyclovamide (N-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-tyrosine)

  • Structure: Features a propenoyl group instead of indole, attached to tyrosine.
  • Molecular Formula: C₁₈H₁₅NO₆; Molecular Weight: 341.32 g/mol .
  • Key Features :
    • Found in cocoa; contributes to astringency and exhibits antioxidant/antimicrobial properties .
    • Structural similarity to clovamide, a natural antioxidant .
  • Comparison: Functional Groups: The propenoyl group enables radical scavenging, absent in this compound. Applications: More relevant in food chemistry than biomedical contexts .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights
This compound C₁₉H₁₈N₂O₄ 338.13 Indole, acetyl, tyrosine Antimicrobial (inferred)
N-Acetyl-L-tyrosine C₁₁H₁₃NO₄ 223.23 Acetyl, tyrosine Metabolic disorder therapy
N-(1H-Indol-3-yl)acetamide C₁₀H₁₀N₂O 174.20 Indole, acetamide Synthetic precursor
LY303870 C₃₀H₃₈N₄O₄ 542.65 Indole, methoxybenzyl, piperidine NK-1 receptor antagonist
Deoxyclovamide C₁₈H₁₅NO₆ 341.32 Propenoyl, tyrosine Antioxidant

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